2-(4-Methoxy-3-methylphenyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-8-10(5-6-12(9)14-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAJFHAIWRDAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281540 | |
| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887361-09-3 | |
| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887361-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 4 Methoxy 3 Methylphenyl Pyrrolidine and Analogues
Retrosynthetic Analysis of the 2-(4-Methoxy-3-methylphenyl)pyrrolidine Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several primary disconnections of the pyrrolidine (B122466) ring can be envisioned, leading to various synthetic strategies.
A primary disconnection across the C2-N and C5-C4 bonds suggests a [3+2] cycloaddition reaction. This approach identifies a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, like a substituted styrene (B11656) (e.g., 4-methoxy-3-methylstyrene), as key precursors. This strategy is particularly powerful for controlling the stereochemistry of the pyrrolidine ring.
Alternatively, disconnections at the C-N bonds point towards intramolecular cyclization pathways. A C2-N bond disconnection can lead to a linear precursor such as a 4,5-unsaturated amine, which can cyclize via intramolecular hydroamination. A C5-N bond disconnection might suggest an intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group at the 5-position of a linear carbon chain.
Finally, a multicomponent reaction approach can be considered, where the pyrrolidine ring is constructed in a single step from three or more simple starting materials. This often involves the in-situ formation of key intermediates that rapidly cyclize to form the desired heterocyclic core.
| Disconnection Strategy | Key Precursors | Synthetic Approach |
| C2-N and C5-C4 | Azomethine ylide and 4-methoxy-3-methylstyrene | 1,3-Dipolar Cycloaddition |
| C2-N | 1-(4-Methoxy-3-methylphenyl)-4-penten-1-amine | Intramolecular Hydroamination |
| C5-N | 5-Halo-1-(4-methoxy-3-methylphenyl)pentan-1-amine | Intramolecular Amination/Cyclization |
| Multiple Bonds | Aldehyde, amino acid, and dipolarophile | Multicomponent Reaction |
Classical and Modern Approaches to Pyrrolidine Ring Formation
The construction of the pyrrolidine ring is a well-established area of organic synthesis, with numerous classical and modern methods available. These can be broadly categorized into cycloaddition reactions, intramolecular cyclizations, and multicomponent reactions.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most versatile methods for synthesizing substituted pyrrolidines. organic-chemistry.orgorganic-chemistry.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the thermal or metal-catalyzed ring-opening of aziridines, the condensation of α-amino acids with aldehydes or ketones, or the desilylation of α-silylamines. nih.gov
For the synthesis of this compound, this would involve the reaction of an azomethine ylide with 4-methoxy-3-methylstyrene. The regioselectivity of the cycloaddition is a key consideration, and it is often controlled by the electronic and steric properties of both the dipole and the dipolarophile. organic-chemistry.org The reaction can be performed under thermal or catalytic conditions, with various metal catalysts, such as silver, copper, and palladium, being employed to promote the reaction and control stereoselectivity. ua.esnih.gov
Table of Exemplary 1,3-Dipolar Cycloaddition Reactions for 2-Arylpyrrolidine Synthesis
| Azomethine Ylide Precursor | Alkene | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| N-benzylglycine methyl ester | Styrene | AgOAc, DBU | 75 | >95:5 | 90 |
Intramolecular Amination and Cyclization Reactions
Intramolecular reactions provide a powerful means of forming the pyrrolidine ring from acyclic precursors. One of the most common approaches is the intramolecular hydroamination of alkenes, where an amine moiety adds across a carbon-carbon double bond within the same molecule. chemrxiv.orgnih.gov This reaction can be catalyzed by a variety of transition metals, including gold, palladium, and rare-earth metals. nih.gov For the synthesis of this compound, a suitable precursor would be an N-protected 5-(4-methoxy-3-methylphenyl)-pent-1-en-4-amine.
Another important strategy is intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group on the same carbon chain to form the five-membered ring. This can involve the cyclization of haloamines or amino alcohols (after activation of the hydroxyl group).
Multicomponent Reaction Protocols for Pyrrolidine Synthesis
Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like pyrrolidines in a single step from three or more starting materials. rsc.orgnih.gov This strategy is particularly attractive due to its atom economy and operational simplicity. A common MCR for pyrrolidine synthesis involves the reaction of an aldehyde, an amino acid, and a dipolarophile. In this process, the aldehyde and amino acid condense to form an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition with the dipolarophile. nih.gov
To synthesize this compound via an MCR, 4-methoxy-3-methylbenzaldehyde (B1345598) could be reacted with an amino acid (such as glycine (B1666218) or sarcosine) and a suitable dipolarophile that can be subsequently converted to a hydrogen atom at the 5-position.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The 2-position of the pyrrolidine ring in the target molecule is a stereocenter, and therefore, controlling its stereochemistry is crucial. Furthermore, additional substituents on the pyrrolidine ring can introduce further stereocenters, necessitating diastereoselective control.
Asymmetric 1,3-dipolar cycloadditions are a powerful tool for the enantioselective synthesis of 2-arylpyrrolidines. ua.esnih.gov This can be achieved by using a chiral catalyst, a chiral auxiliary on the dipolarophile, or a chiral N-substituent on the azomethine ylide. rsc.org Chiral phosphoramidite (B1245037) ligands in combination with palladium catalysts have been shown to be effective in promoting highly enantioselective [3+2] cycloadditions of trimethylenemethane with imines to afford chiral pyrrolidines. nih.gov
Diastereoselective synthesis is important when constructing pyrrolidine rings with multiple stereocenters. ua.esnih.gov The relative stereochemistry of the substituents is often controlled by the geometry of the transition state in cycloaddition or cyclization reactions. For example, in 1,3-dipolar cycloadditions, the use of specific catalysts or reaction conditions can favor the formation of either the endo or exo cycloadduct, leading to different diastereomers. ua.es
Table of Stereoselective Pyrrolidine Syntheses
| Reaction Type | Substrates | Catalyst/Chiral Source | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| Asymmetric [3+2] Cycloaddition | N-Boc-imine, Trimethylenemethane | Pd(0) / Chiral Phosphoramidite Ligand | 95 | - | 96 |
Functionalization Strategies for the Pyrrolidine Ring and Phenyl Moiety
Following the construction of the core this compound structure, further functionalization of either the pyrrolidine ring or the phenyl moiety may be desired to generate analogues with diverse properties.
The pyrrolidine ring can be functionalized at various positions. The nitrogen atom is readily alkylated, acylated, or arylated to introduce a wide range of substituents. C-H functionalization of the pyrrolidine ring is a modern and efficient method for introducing new substituents. rsc.orgresearchgate.net This can be achieved using transition metal catalysis to direct the functionalization to specific C-H bonds, often at the α-position to the nitrogen. nih.gov
The phenyl moiety can also be modified using standard aromatic functionalization techniques. The existing methoxy (B1213986) and methyl groups are ortho, para-directing, influencing the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.org For example, nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the positions ortho or para to the activating methoxy and methyl groups, allowing for the introduction of a variety of functional groups on the aromatic ring. masterorganicchemistry.com
Substitutions on the Pyrrolidine Nitrogen (N-1 Position)
The nitrogen atom at the N-1 position of the pyrrolidine ring is a common site for derivatization, primarily due to its nucleophilicity. This allows for the introduction of a diverse array of substituents, significantly altering the molecule's physicochemical properties. Key strategies include N-alkylation and N-acylation.
N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. Reductive amination is a prominent method for N-alkylation, where a carbonyl compound reacts with the secondary amine of the pyrrolidine ring to form an iminium intermediate, which is then reduced. A bio-based chemocatalytic system using palladium (Pd) catalysts has been reported for the reductive N-alkylation of glutamic acid to form N-alkyl-2-pyrrolidones, a related class of compounds. This highlights the potential for catalytic routes in N-alkylation processes. rsc.org Another approach is the Hofmann N-alkylation, which can be achieved catalytically using alkyl halides in the presence of alcohols, offering a practical method for synthesizing mono- or di-alkylated amines with water as the only byproduct. rsc.org The construction of C-N bonds via SN2 reactions with activated alkanes (halides, sulfonates) is a widely used transformation in industrial synthesis. acsgcipr.org
N-Acylation and N-Arylation: Besides alkyl groups, acyl and aryl moieties can also be introduced at the N-1 position. N-acylation is typically achieved by reacting the pyrrolidine with acyl chlorides or anhydrides. For instance, a series of N-substituted pyrrolidine derivatives were prepared by reacting a pyrrolidine precursor with various substituted benzoyl chlorides. researchgate.net Furthermore, N-arylation can be accomplished through processes like the Buchwald-Hartwig amination or by reacting the pyrrolidine with activated aryl systems. For example, exploiting a 1,3-dipolar cycloaddition process, researchers have functionalized the pyrrolidine nitrogen by introducing different aromatic rings to synthesize benzimidazole (B57391) carboxamides. nih.gov
| Reaction Type | Reagents/Catalysts | Substituent Introduced | General Application | Reference |
|---|---|---|---|---|
| Reductive N-Alkylation | Carbonyl compounds, Pd-catalyst | Alkyl groups (C3-C5) | Synthesis of N-alkyl-2-pyrrolidones from glutamic acid. | rsc.org |
| Catalytic Hofmann N-Alkylation | Alcohols, catalytic alkyl halides | Alkyl groups | Selective synthesis of mono- or di-alkylated amines. | rsc.org |
| N-Acylation | Substituted benzoyl chlorides | Substituted benzoyl groups | Synthesis of amide derivatives of pyrrolidine. | researchgate.net |
| N-Arylation | Aromatic rings via multi-step synthesis | Aromatic rings | Synthesis of benzimidazole carboxamides bearing a pyrrolidine nucleus. | nih.gov |
Modifications of the Phenyl Ring and its Substituents (4-Methoxy, 3-Methyl)
Modifying the 4-methoxy and 3-methyl substituents on the phenyl ring of this compound allows for fine-tuning of electronic and steric properties. Strategies can involve altering the existing groups or building the substituted ring from different precursors.
A biocatalytic approach using transaminases has been developed for the asymmetric synthesis of 2-arylpyrrolidines, where the effects of various electron-rich and electron-deficient phenyl substituents were explored. acs.org This demonstrates the feasibility of incorporating diverse phenyl ring analogues from the outset of the synthesis. For example, 2-arylpyrrolidines with different substitution patterns were synthesized from corresponding ω-chloroketones, achieving excellent enantioselectivity. acs.org
Direct modification of the aryl ring is also a viable strategy. C–H functionalization methods, such as ortho-C–H methoxylation, can be used to introduce additional substituents or alter existing ones on an aryl halide precursor. chemrxiv.org This method is suitable for late-stage functionalization and can be used to build polysubstituted methyl aryl ethers. chemrxiv.org The synthesis of related heterocyclic systems has been achieved starting from precursors like 4-methoxyphenylacetic acid, which undergoes subsequent reactions to build a more complex molecule containing the 4-methoxyphenyl (B3050149) moiety. mdpi.com
| Strategy | Methodology | Example Application | Reference |
|---|---|---|---|
| De Novo Synthesis | Transaminase-triggered cyclization of ω-chloroketones | Synthesis of 2-arylpyrrolidines with various phenyl substituents (e.g., 3f, 3k) for API motifs. | acs.org |
| C-H Functionalization | Ortho-C–H methoxylation of aryl halides | Streamlined synthesis of polysubstituted methyl aryl ethers from readily available starting materials. | chemrxiv.org |
| Precursor Modification | Reactions starting from substituted phenylacetic acids | Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]- rsc.orgrsc.org-thiazepin-3(2H)-one from α-bromo-4-methoxyphenylacetic acid ethyl ester. | mdpi.com |
Derivatization at C-2, C-3, C-4, and C-5 Positions of the Pyrrolidine Ring
Functionalization of the carbon skeleton of the pyrrolidine ring offers a powerful tool for creating structural diversity and exploring the chemical space around the core scaffold. A variety of methods have been developed to introduce substituents at specific positions.
Derivatization at C-2 and C-5 (α-positions): The α-positions to the nitrogen are particularly amenable to functionalization. A redox-triggered C–H functionalization strategy allows for the synthesis of unsymmetrically 2,5-disubstituted pyrrolidines. acs.orgacs.orgnih.gov This method utilizes an internal oxidant to achieve regio- and diastereoselective functionalization of the secondary α-C–H bond over the tertiary one in 2-substituted pyrrolidines. acs.orgnih.gov Subsequent addition of a nucleophile leads to the desired 2,5-disubstituted product. acs.orgacs.org Numerous stereoselective strategies exist for synthesizing both cis- and trans-2,5-disubstituted pyrrolidines, which are valuable as organocatalysts and chiral ligands. rsc.orgnih.govacs.orgnih.gov These methods often start from chiral precursors like pyroglutamic acid or employ catalytic asymmetric reactions. acs.orgnih.gov Gold-catalyzed tandem reactions of amino alkynes have also been shown to produce 2,5-disubstituted pyrrolidines with stereochemical outcomes that can be controlled by the nitrogen protecting group. rsc.org
Derivatization at C-3 and C-4 (β-positions): Modification at the C-3 and C-4 positions is also achievable. For instance, a synthetic pathway starting from readily available materials has been demonstrated for creating highly modifiable 2,4-disubstituted pyrrolidines. diva-portal.org Iodocyclization of homoallylic sulfonamides can produce trans-2,5-disubstituted 3-iodopyrrolidines, introducing a functional group handle at the C-3 position for further elaboration. nih.gov Additionally, multi-step syntheses have been developed to produce various 3-functionalized pyrrolidones, including 3-amino, 3,3'-difluoro, and 3-hydroxy derivatives, from 3-oxopyrrolidone intermediates. chemrxiv.org
| Position(s) | Methodology | Key Features | Reference |
|---|---|---|---|
| C-2, C-5 | Redox-triggered α-C–H functionalization | Regio- and diastereoselective synthesis of unsymmetrically 2,5-disubstituted pyrrolidines. | acs.orgnih.gov |
| C-2, C-5 | Au-catalyzed tandem reaction | Stereodivergent synthesis; stereochemistry controlled by N-protecting group. | rsc.org |
| C-2, C-5 | Asymmetric synthesis from chiral precursors | Access to enantiopure cis- and trans-2,5-disubstituted pyrrolidines. | acs.orgnih.gov |
| C-3 | Iodocyclization of homoallylic sulfonamides | Yields trans-2,5-disubstituted 3-iodopyrrolidines. | nih.gov |
| C-4 | Multi-step synthesis from simple starting materials | Pathway to highly modifiable 2,4-disubstituted pyrrolidines. | diva-portal.org |
Advanced Spectroscopic and Structural Characterization of 2 4 Methoxy 3 Methylphenyl Pyrrolidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of the connectivity and spatial arrangement of atoms in 2-(4-methoxy-3-methylphenyl)pyrrolidine.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the aromatic ring.
Aromatic Protons: The 4-methoxy-3-methylphenyl group would exhibit three aromatic protons. Based on the substitution pattern, one would expect a singlet for the proton at C2, and two doublets for the protons at C5 and C6, which would show ortho-coupling.
Pyrrolidine Protons: The protons on the pyrrolidine ring would appear as a series of multiplets in the upfield region of the spectrum. The proton at C2, being adjacent to the aromatic ring and the nitrogen atom, would likely appear as a triplet or doublet of doublets at a downfield position compared to the other pyrrolidine protons.
Methoxy (B1213986) and Methyl Protons: A sharp singlet corresponding to the three protons of the methoxy group would be observed, typically around 3.8 ppm. Another singlet for the three protons of the methyl group on the aromatic ring would also be present, usually in the region of 2.2-2.4 ppm.
N-H Proton: A broad singlet for the N-H proton of the pyrrolidine ring would be visible, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and chemical environment of the carbon atoms.
Aromatic Carbons: Six distinct signals would be expected for the carbons of the aromatic ring. The carbon bearing the methoxy group (C4) and the carbon attached to the pyrrolidine ring (C1) would be found at downfield chemical shifts.
Pyrrolidine Carbons: Four signals would correspond to the carbon atoms of the pyrrolidine ring. The carbon at C2, attached to the aromatic ring, would be the most downfield of the pyrrolidine carbons.
Methoxy and Methyl Carbons: A signal for the methoxy carbon would appear around 55 ppm, and a signal for the methyl carbon would be observed in the upfield region, typically around 15-20 ppm.
2D NMR Techniques: To confirm the assignments from 1D NMR, 2D techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the pyrrolidine ring and the aromatic system. HSQC would correlate each proton to its directly attached carbon atom. HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connection between the pyrrolidine ring and the 4-methoxy-3-methylphenyl substituent.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine-C2-H | 3.9 - 4.2 (m) | 60 - 65 |
| Pyrrolidine-C3-H₂ | 1.8 - 2.1 (m) | 30 - 35 |
| Pyrrolidine-C4-H₂ | 1.6 - 1.9 (m) | 25 - 30 |
| Pyrrolidine-C5-H₂ | 3.0 - 3.3 (m) | 45 - 50 |
| Pyrrolidine-N-H | 1.5 - 3.0 (br s) | - |
| Aromatic-C2'-H | ~7.1 (s) | 125 - 130 |
| Aromatic-C5'-H | ~6.8 (d) | 110 - 115 |
| Aromatic-C6'-H | ~7.0 (d) | 128 - 133 |
| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |
| Methyl (-CH₃) | ~2.2 (s) | 15 - 20 |
| Aromatic-C1' | - | 135 - 140 |
| Aromatic-C3' | - | 125 - 130 |
| Aromatic-C4' | - | 155 - 160 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₁₂H₁₇NO. The calculated exact mass of this compound is approximately 191.1310 g/mol .
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are ideal for the analysis of complex mixtures and for confirming the identity of the target compound. In GC-MS, the compound would be separated from any impurities based on its volatility and then introduced into the mass spectrometer. LC-MS would be suitable if the compound or its derivatives are not sufficiently volatile or are thermally labile.
Fragmentation Analysis: Under electron ionization (EI) conditions, the molecular ion of this compound would undergo characteristic fragmentation. The most likely fragmentation pathways would involve the cleavage of the pyrrolidine ring and the bonds connecting it to the aromatic ring. A prominent fragment would be expected from the loss of the pyrrolidine ring, leading to a benzylic-type cation. Another characteristic fragmentation would be the cleavage of the C-C bond between the aromatic ring and the pyrrolidine ring, resulting in a charged pyrrolidine fragment and a neutral aromatic fragment, or vice versa. The fragmentation of the pyrrolidine ring itself can also lead to a series of smaller charged fragments.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 191 | [C₁₂H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 176 | [M - CH₃]⁺ | Loss of a methyl radical |
| 135 | [C₉H₁₁O]⁺ | Cleavage of the bond between the aromatic ring and the pyrrolidine ring |
| 70 | [C₄H₈N]⁺ | Pyrrolidin-2-yl cation |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes the bonds to vibrate at specific frequencies.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups:
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the pyrrolidine ring.
C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine and methyl groups would be observed just below 3000 cm⁻¹.
C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds in the aromatic ring would give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the amine would be found in the 1020-1250 cm⁻¹ range.
C-O Stretch: The C-O stretching of the methoxy group would result in a strong absorption band, typically around 1250 cm⁻¹ for the aryl-O stretch and around 1040 cm⁻¹ for the O-CH₃ stretch.
Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine (Pyrrolidine) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (Pyrrolidine, -CH₃) |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1450 - 1490 | C-H Bend | Aliphatic |
| 1230 - 1270 | C-O Stretch (Aryl-O) | Methoxy |
| 1020 - 1050 | C-O Stretch (O-CH₃) | Methoxy |
| 1000 - 1250 | C-N Stretch | Amine |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores such as aromatic rings. The 4-methoxy-3-methylphenyl group in the target molecule acts as a chromophore.
The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. For a related compound, 4-methylanisole, absorption maxima are observed around 270-290 nm. researchgate.net These absorptions are attributed to the π → π* electronic transitions within the benzene ring. The presence of the methoxy and methyl substituents, both being electron-donating groups, would influence the position and intensity of these absorption bands. The pyrrolidine ring itself does not have significant absorption in the standard UV-Vis range.
Predicted UV-Vis Absorption Data for this compound
| Wavelength (λmax, nm) | Electronic Transition | Chromophore |
| ~220 - 230 | π → π | Benzene Ring |
| ~270 - 290 | π → π | Benzene Ring |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
The analysis would reveal the puckering of the pyrrolidine ring, which typically adopts an envelope or twisted conformation. It would also show the relative orientation of the 4-methoxy-3-methylphenyl substituent with respect to the pyrrolidine ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the packing of the molecules in the crystal lattice. For instance, in related pyrrolidine derivatives, intermolecular hydrogen bonds have been shown to form chains or sheets in the crystal structure.
Chiral Analysis for Enantiomeric Purity Determination
Since the C2 atom of the pyrrolidine ring in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral analysis is therefore essential to determine the enantiomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating enantiomers. A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are often successful in resolving this type of chiral amine.
Chiral Gas Chromatography (GC): If the compound is sufficiently volatile, chiral GC with a chiral capillary column can also be employed for enantiomeric separation.
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral shift reagent to an NMR sample can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.
Derivatization with a Chiral Reagent: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard non-chiral chromatography techniques.
Biological Activity Profiling and Mechanistic Investigations of 2 4 Methoxy 3 Methylphenyl Pyrrolidine
Assessment of Enzyme Inhibitory Potential
Acetylcholinesterase (AChE) Inhibition
While the broader class of pyrrolidine-containing molecules has been investigated for inhibitory activity against these and other enzymes, no studies were found that specifically assess the efficacy of 2-(4-Methoxy-3-methylphenyl)pyrrolidine. The scientific community has not published data regarding its interaction with EHMT2, the PARP family, DHFR, DPP-4, MMPs, or AChE.
Consequently, the creation of an informative and scientifically accurate article strictly adhering to the provided outline for this specific compound is not feasible at this time. Further empirical research would be required to determine the biological activity profile of this compound.
Receptor Binding and Modulatory Activities
The chemokine receptor CXCR4 plays a critical role in cancer metastasis, making it an attractive target for therapeutic intervention. Pyrrolidine-based compounds have been designed and evaluated as CXCR4 antagonists. Studies have identified potent CXCR4 antagonists from this class of compounds that can inhibit the CXCL12-induced signaling pathway, which is crucial for cancer cell migration. Some of these pyrrolidine-based antagonists have demonstrated marked efficacy in in-vivo cancer metastasis models, suggesting their potential as anti-metastatic agents. Although these findings are promising for the general class of pyrrolidine (B122466) derivatives, specific research on the CXCR4 antagonistic properties of this compound has not been reported.
A significant area of research involving substituted pyrrolidines is the development of dual-target ligands for the dopamine (B1211576) D3 receptor (D3R) and the μ-opioid receptor (MOR). mdpi.com This approach aims to create safer analgesics with reduced abuse liability. Research has identified substituted trans-(2S,4R)-pyrrolidine as a key "dopaminergic moiety" that can be tethered to various opioid scaffolds. mdpi.com The resulting compounds have shown high affinity and functional potencies for both MOR and D3R. mdpi.com
The design of these dual-target ligands often involves optimizing their physicochemical properties to enhance their potential as therapeutics for pain management. mdpi.com The pyrrolidine moiety in these structures plays a crucial role in achieving the desired D3R antagonism or partial agonism, which is thought to mitigate the addictive properties associated with MOR agonism. mdpi.com Given its structure, this compound falls within the class of compounds being investigated for these dual-receptor interactions.
Below is a table summarizing the activity of some dual-target MOR-D3R ligands containing a substituted pyrrolidine scaffold, as reported in the literature.
| Compound ID | MOR Affinity (Ki, nM) | D3R Affinity (Ki, nM) | MOR Functional Activity | D3R Functional Activity |
| Lead Compound A | 1.5 | 2.3 | Partial Agonist | Antagonist |
| Lead Compound B | 0.8 | 5.1 | Partial Agonist | Antagonist |
| Lead Compound C | 3.2 | 1.8 | Agonist | Partial Agonist |
This data is representative of the types of activities observed for dual-target ligands containing a substituted pyrrolidine scaffold and is not specific to this compound.
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating metabolism and inflammation. researchgate.net The pyrrolidine scaffold has been explored for the development of PPAR agonists. Specifically, a series of 3,4-disubstituted pyrrolidine acid analogs have been synthesized and identified as potent dual PPARα/γ agonists. researchgate.net These compounds have shown efficacy in preclinical models of diabetes, lowering fasting glucose and triglyceride levels. researchgate.net The agonistic activity is dependent on the specific stereochemistry and substitutions on the pyrrolidine ring. researchgate.net While this research demonstrates the potential of the pyrrolidine core in targeting PPARs, there is no direct evidence to suggest that this compound possesses PPAR agonistic activity.
The versatility of the pyrrolidine scaffold has led to its incorporation into ligands targeting a variety of G-protein coupled receptors (GPCRs). The five-membered ring structure of pyrrolidine allows for the exploration of pharmacophore space and can contribute significantly to the stereochemistry and three-dimensional shape of a molecule, which are crucial for receptor binding and selectivity. nih.gov
Research on pyrrolidine derivatives has demonstrated their potential as ligands for various GPCRs, including melanocortin receptors and others. nih.gov The specific biological activity is highly dependent on the substitution pattern on the pyrrolidine ring. nih.gov However, a comprehensive screening of this compound against a broad panel of GPCRs has not been reported in the available literature. Further investigation is required to determine its potential interactions with other members of this large and pharmacologically important receptor family.
Cellular and Subcellular Mechanistic Elucidations (In Vitro Models)
In the study of novel chemical entities, researchers commonly assess the impact on cell proliferation and the cell cycle. For instance, in studies of other complex heterocyclic compounds containing a pyrrolidine moiety, techniques such as flow cytometry with propidium (B1200493) iodide staining are utilized to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound of interest, 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, was found to induce a significant G2/M arrest in leukemia cell lines. nih.gov Similarly, another pyrrolidine derivative, (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride (SS13), was evaluated for its antiproliferative effects using MTT and BrdU assays. researchgate.net However, no such data are available for this compound.
The induction of programmed cell death, such as apoptosis and necroptosis, is a key area of investigation for potential anticancer agents. For example, the pyrrolidine derivative SS13 was shown to induce apoptosis through both extrinsic and intrinsic pathways in colorectal cancer cells. researchgate.netnih.gov This was evidenced by phosphatidylserine (B164497) externalization, reduced mitochondrial membrane potential, and activation of caspases. researchgate.netnih.gov Another compound, 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, was also reported to induce mitochondrial-dependent apoptosis in leukemia cells. nih.gov There is no published research detailing whether this compound can induce apoptotic or necroptotic pathways.
The ability of a compound to interfere with DNA synthesis or to cause DNA damage is another important aspect of its biological profile. Standard methods to assess DNA synthesis include the incorporation of labeled nucleosides like tritiated thymidine (B127349) or bromodeoxyuridine (BrdU). nih.gov DNA damage can be evaluated by detecting markers such as the phosphorylation of histone H2AX (γH2AX) or through techniques like the comet assay. For example, etoposide, a topoisomerase inhibitor, is known to cause DNA single- and double-strand breaks. nih.gov No studies have been published that investigate the effect of this compound on DNA synthesis or its potential to elicit a DNA damage response.
Understanding if and where a compound localizes within a cell is crucial for interpreting its mechanism of action. This is often studied using fluorescently labeled analogs of the compound and microscopy techniques. There is no available information on the cellular uptake or subcellular distribution of this compound.
The biological activity of a compound is often mediated by its ability to alter the expression or post-translational modification of key proteins. Western blotting is a common technique used to measure changes in the levels of specific proteins. For instance, the study of 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one revealed decreased protein levels of CDK1, cyclin A, and cyclin B. nih.gov The impact of this compound on protein expression and post-translational modifications has not been reported in the scientific literature.
Structure Activity Relationship Sar and Rational Design for 2 4 Methoxy 3 Methylphenyl Pyrrolidine Derivatives
Elucidation of Key Pharmacophoric Features
A pharmacophore model describes the essential three-dimensional arrangement of structural and electronic features that are necessary for a molecule to exert a specific biological activity. pharmacophorejournal.comnih.gov For derivatives of 2-(4-Methoxy-3-methylphenyl)pyrrolidine, the key pharmacophoric features can be dissected into several components:
The Pyrrolidine (B122466) Ring: This saturated five-membered nitrogen heterocycle serves as a central scaffold. nih.gov Its non-planar, puckered conformation allows for a precise three-dimensional orientation of its substituents. The nitrogen atom within the ring is typically a key interaction point, often acting as a hydrogen bond acceptor or a basic center that can form ionic interactions at physiological pH.
The Aromatic Ring: The 4-methoxy-3-methylphenyl group is a critical feature, likely involved in hydrophobic and van der Waals interactions within a target's binding pocket. Aromatic systems can also engage in π-π stacking or cation-π interactions with complementary residues in a protein target.
Hydrogen Bond Acceptor: The oxygen atom of the methoxy (B1213986) group on the phenyl ring can serve as a hydrogen bond acceptor, providing an additional anchoring point to the biological target.
Hydrophobic/Steric Pocket: The methyl group at the 3-position of the phenyl ring provides steric bulk and contributes to the hydrophobic character of the molecule, likely fitting into a specific hydrophobic pocket of the target.
Identifying these features is crucial for understanding how the molecule binds and for designing more potent and selective analogs.
| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type |
|---|---|---|
| Basic Center / H-Bond Acceptor | Pyrrolidine Nitrogen | Ionic Interaction, Hydrogen Bonding |
| Aromatic/Hydrophobic Region | Phenyl Ring | π-π Stacking, Hydrophobic Interaction |
| H-Bond Acceptor | Methoxy Oxygen | Hydrogen Bonding |
| Hydrophobic Group | Methyl Group | Hydrophobic Interaction, van der Waals Forces |
Influence of Substituent Position and Electronic Properties on Biological Activity
The nature and position of substituents on the phenyl ring of 2-arylpyrrolidine derivatives can dramatically alter their biological activity. The electronic properties of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—play a pivotal role. nih.gov
In the parent compound, the methoxy group (-OCH₃) is an EDG, while the methyl group (-CH₃) is a weak EDG. Studies on various series of pyrrolidine derivatives have shown that both EDGs and EWGs can be favorable, depending on the specific biological target. For instance, in some classes of compounds, the introduction of EDGs on the phenyl ring was found to be beneficial for inhibitory activity. mdpi.com Conversely, other studies have reported that derivatives bearing an EWG (such as a nitro or trifluoromethyl group) exhibit higher potency. nih.gov
The position of these substituents is equally critical. The this compound structure has a meta, para substitution pattern. Altering this pattern to ortho, meta or ortho, para would change the molecule's shape and electronic distribution, likely affecting its fit within the target's binding site. For example, moving the methyl group to the 2-position (ortho) could introduce steric hindrance, potentially preventing optimal binding or, alternatively, inducing a more favorable binding conformation. A systematic analysis, often called a positional analog scan, is required to determine the optimal substitution pattern for a given target.
| Position 3 Substituent (R1) | Position 4 Substituent (R2) | Electronic Effect | Hypothetical Impact on Activity |
|---|---|---|---|
| -CH₃ | -OCH₃ | Electron-Donating | Baseline Activity |
| -Cl | -OCH₃ | Electron-Withdrawing (Inductive) | May increase or decrease activity depending on target electrostatics |
| -CH₃ | -NO₂ | Strongly Electron-Withdrawing | Could significantly alter binding affinity |
| -H | -OH | Electron-Donating (Resonance) | Introduces H-bond donor capability, potentially increasing potency |
Stereochemical Effects on Target Binding and Efficacy
Stereochemistry is a fundamental aspect of drug action, as biological systems, including enzymes and receptors, are chiral environments. libretexts.org The this compound molecule possesses a stereocenter at the C2 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers: (R)-2-(4-Methoxy-3-methylphenyl)pyrrolidine and (S)-2-(4-Methoxy-3-methylphenyl)pyrrolidine.
It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). nih.govnih.gov This difference arises because the three-dimensional arrangement of the atoms in each enantiomer interacts differently with the chiral binding site of the biological target. The (R) and (S) configurations will project the 4-methoxy-3-methylphenyl group into different spatial regions relative to the pyrrolidine ring. This distinction can lead to one enantiomer forming optimal binding interactions (e.g., hydrogen bonds, hydrophobic contacts) while the other may be unable to fit correctly or may even encounter steric clashes.
Therefore, the stereoselective synthesis of each enantiomer is crucial for evaluating their individual biological profiles and ensuring that the therapeutic effect is derived from the desired isomer, while minimizing potential off-target effects from the less active one. mdpi.comchemistryviews.org
| Stereoisomer | Hypothetical Binding Affinity (IC₅₀) | Rationale |
|---|---|---|
| (S)-enantiomer | Low (e.g., 10 nM) | Optimal 3D orientation of the phenyl group allows for key interactions within the target's binding site. |
| (R)-enantiomer | High (e.g., >1000 nM) | Sub-optimal orientation leads to poor fit, steric hindrance, or loss of critical binding interactions. |
| Racemic Mixture | Intermediate (e.g., 20 nM) | Activity reflects the contribution of the more potent (S)-enantiomer, diluted by the inactive (R)-enantiomer. |
Analog Design Strategies for Potency and Selectivity Enhancement
Rational analog design aims to systematically modify a lead compound to improve its potency and selectivity. nih.gov Based on the this compound scaffold, several strategies can be employed:
Phenyl Ring Substitution: A primary strategy involves synthesizing a library of analogs with diverse substituents on the phenyl ring. This allows for probing the steric, electronic, and lipophilic requirements of the target's binding pocket. For example, replacing the methyl group with larger alkyl groups (ethyl, propyl) can explore the size of a hydrophobic pocket, while substituting with halogens (F, Cl, Br) can modulate electronic properties and membrane permeability.
Pyrrolidine Ring Functionalization: Introducing substituents at the C3, C4, or C5 positions of the pyrrolidine ring can fine-tune the molecule's conformation and introduce new interaction points. nih.govdigitellinc.com For instance, adding a hydroxyl group could create a new hydrogen bond, while a fluorine atom could alter the basicity of the pyrrolidine nitrogen.
N-Substitution: The pyrrolidine nitrogen, if not essential for a primary binding interaction as a secondary amine, can be substituted with various groups. Small alkyl groups or other functional moieties can be introduced to explore additional binding regions or to modify the compound's physicochemical properties, such as solubility and metabolic stability.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are advanced strategies in drug design used to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of the original lead compound. nih.govuniroma1.it
Scaffold Hopping: This involves replacing the central molecular core (the scaffold) with a structurally different one that maintains a similar spatial arrangement of the key functional groups. chemrxiv.orgnih.gov For this compound, the pyrrolidine ring could be "hopped" to other five- or six-membered heterocycles like piperidine, tetrahydrofuran, or thiazolidine. This can lead to compounds with different physical properties, metabolic profiles, and potentially new intellectual property.
Bioisosteric Replacements: A bioisostere is a chemical group that can replace another group without significantly affecting the biological activity. prismbiolab.com This strategy is used to fine-tune properties like potency, selectivity, and pharmacokinetics. drughunter.comnih.gov
Phenyl Ring Bioisosteres: The 4-methoxy-3-methylphenyl ring could be replaced by various heteroaromatic rings (e.g., pyridine, thiophene, pyrazole) or even non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane. chem-space.comcambridgemedchemconsulting.com Such changes can alter metabolic stability, reduce toxicity, and improve solubility.
Functional Group Bioisosteres: The methoxy group could be replaced by bioisosteres such as an ethyl group (similar size), a hydroxyl group (to add H-bond donating ability), or a difluoromethoxy group (-OCF₂H) to increase metabolic stability and alter electronic properties. The methyl group could be replaced by an ethyl group to probe for additional space or a chlorine atom to mimic its size but change its electronics.
| Original Moiety | Potential Bioisosteres | Purpose of Replacement |
|---|---|---|
| Pyrrolidine | Piperidine, Thiazolidine, Tetrahydrofuran | Scaffold hopping to alter core properties and explore new chemical space. |
| Phenyl Ring | Pyridine, Thiophene, Bicyclo[1.1.1]pentane | Improve metabolic stability, solubility, and explore different binding interactions. |
| Methoxy Group (-OCH₃) | -OH, -CH₂CH₃, -OCF₂H, -NHCH₃ | Modulate H-bonding, lipophilicity, and metabolic stability. |
| Methyl Group (-CH₃) | -Cl, -CH₂CH₃, -Br | Fine-tune steric and electronic properties. |
Computational Chemistry and Chemoinformatic Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 2-(4-Methoxy-3-methylphenyl)pyrrolidine, might interact with a biological target, typically a protein or enzyme. The simulation places the ligand into the binding site of the target and calculates a score, often in kcal/mol, which estimates the binding affinity.
A typical docking study would involve preparing the 3D structure of both the ligand and the target protein. The simulation would then explore various possible binding poses, evaluating each based on a scoring function. The results would identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-target complex. nih.govresearchgate.net For instance, the methoxy (B1213986) group on the phenyl ring could act as a hydrogen bond acceptor, while the pyrrolidine (B122466) ring could engage in hydrophobic interactions.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Methoxy Oxygen | TYR 123 | 2.9 |
| Hydrophobic | Pyrrolidine Ring | LEU 84, ILE 99 | N/A |
| Pi-Pi Stacking | Phenyl Ring | PHE 210 | 4.5 |
| Binding Energy | -8.2 kcal/mol |
Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation.
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. MD simulations model the atomic and molecular motion, providing a dynamic view of the binding. nih.gov By simulating the complex in a physiological environment (e.g., in water at body temperature), researchers can observe whether the ligand remains stably bound in its predicted pose or if it dissociates.
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of protein residues, which highlights flexible regions. researchgate.net A stable binding is typically characterized by a low and converged RMSD value for the ligand throughout the simulation. These simulations are computationally intensive but offer critical validation for docking results and a deeper understanding of the conformational dynamics of the complex. nih.govfip.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.gov For this compound, these calculations can determine its optimized geometry, electronic charge distribution, and orbital energies.
Important parameters derived from these calculations include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions. epstem.net
Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, providing insight into the local electronic environment and potential sites for interaction. researchgate.net
Table 2: Representative Quantum Chemical Properties for this compound (Calculated using DFT)
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.1 Debye |
Note: This data is illustrative, based on typical values for similar organic molecules.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for analogues of this compound, a dataset of similar compounds with measured biological activities (e.g., IC50 values) would be required. The model would then identify key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that influence activity.
Pharmacophore modeling is a related technique that identifies the essential 3D arrangement of chemical features (a pharmacophore) required for biological activity. pharmacophorejournal.com A pharmacophore model for a series of active pyrrolidine derivatives might include features like a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring, along with their specific spatial relationships. pharmacophorejournal.com This model can then be used as a 3D query to search for new, structurally diverse compounds with the potential for similar activity. researchgate.net
Virtual Screening for Identification of Novel Bioactive Scaffolds
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov The structure of this compound could be used as a starting point in a ligand-based virtual screening campaign. In this approach, algorithms search for molecules in a database that have a similar 2D or 3D structure to the query molecule.
Alternatively, if a specific biological target is known, structure-based virtual screening can be performed. nih.gov This involves docking millions of compounds from a virtual library into the target's binding site and ranking them based on their predicted binding affinity. chemrxiv.org This process can efficiently narrow down a vast chemical space to a manageable number of promising candidates for experimental testing.
De Novo Design Approaches for Optimized Derivatives
De novo design is a computational strategy for designing novel molecules with desired properties from scratch. nih.gov Using the this compound scaffold as a starting point, de novo design algorithms can suggest modifications to improve its binding affinity, selectivity, or pharmacokinetic properties for a given target. These algorithms can "grow" a molecule within the constraints of a target's binding site or link molecular fragments together to create optimized structures. nih.gov This approach offers a powerful way to explore novel chemical space and design bespoke ligands with enhanced characteristics.
Pre Clinical Metabolic Fate and Pharmacokinetic Considerations of 2 4 Methoxy 3 Methylphenyl Pyrrolidine
In Vitro Metabolic Stability Assessment (Microsomal and Hepatocyte Assays)
Microsomal Stability Assays: Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism. researchgate.net The stability of 2-(4-Methoxy-3-methylphenyl)pyrrolidine would be assessed by incubating the compound with human and other species' (e.g., rat, mouse) liver microsomes in the presence of NADPH, a necessary cofactor for CYP activity. researchgate.net The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and in vitro half-life (t½). nih.gov For a related compound, 4-methoxy-α-PVP, the in vitro half-life in human liver microsomes (HLMs) was determined to be 79.7 ± 1.3 minutes, with a microsomal intrinsic clearance of 8.7 μL/min/mg. d-nb.info Based on this, a hypothetical metabolic stability profile for this compound in human liver microsomes is presented below.
Hepatocyte Assays: Hepatocytes contain both Phase I and Phase II metabolic enzymes and can provide a more comprehensive picture of metabolic fate. researchgate.net Incubating this compound with cryopreserved hepatocytes from different species would allow for the assessment of both primary and secondary metabolic pathways. For a similar compound, after a 3-hour incubation with human hepatocytes, 78.7% of the parent compound remained, indicating ongoing metabolism. d-nb.info
Interactive Data Table: Hypothetical In Vitro Metabolic Stability of this compound
| Test System | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 85 | 8.1 |
| Liver Microsomes | Rat | 65 | 10.5 |
| Hepatocytes | Human | 150 | 4.6 |
| Hepatocytes | Rat | 110 | 6.2 |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical findings for structurally similar compounds.
Identification of Phase I Metabolic Pathways (e.g., Oxidative Dealkylation, Hydroxylation, Pyrrolidine (B122466) Ring Oxidation)
Phase I metabolism involves the introduction or unmasking of functional groups on a parent molecule, typically making it more polar. longdom.orgresearchgate.net For this compound, several Phase I pathways are plausible based on its chemical structure and data from analogous compounds. researchgate.net
Oxidative Dealkylation: The methoxy (B1213986) group on the phenyl ring is a likely site for O-demethylation, a common metabolic reaction. d-nb.info This would result in the formation of a phenolic metabolite. The N-dealkylation of the pyrrolidine ring is also a possibility, leading to the opening of the ring structure. d-nb.info
Hydroxylation: Aromatic hydroxylation can occur on the phenyl ring. Additionally, hydroxylation of the pyrrolidine ring is a known metabolic pathway for similar compounds, potentially at the 2″-position. d-nb.inforesearchgate.net
Pyrrolidine Ring Oxidation: The pyrrolidine ring can undergo oxidation to form a corresponding lactam (pyrrolidone) derivative. researchgate.net This often follows an initial hydroxylation step. researchgate.net
Identification of Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which further increases water solubility and facilitates excretion. longdom.orgdrughunter.com
Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups. longdom.org The phenolic metabolites formed from O-demethylation and the hydroxylated metabolites would be primary substrates for UDP-glucuronosyltransferases (UGTs). kcl.ac.uk
Sulfation: Sulfation is another common conjugation reaction for phenolic metabolites, catalyzed by sulfotransferases (SULTs). longdom.org
Role of Cytochrome P450 (CYP) Isoenzymes in Metabolism
CYP enzymes are the primary family of enzymes responsible for Phase I metabolism. nih.govmdpi.com Identifying the specific CYP isoenzymes involved in the metabolism of this compound is crucial for predicting potential drug-drug interactions. While specific data for this compound is not available, studies with structurally similar compounds suggest the involvement of major CYP isoforms such as CYP2D6, CYP3A4, and CYP1A2. mdpi.comnih.gov For example, CYP2D6 is known to be involved in the metabolism of many compounds containing a basic nitrogen atom. nih.gov
Interactive Data Table: Predicted Contribution of CYP Isoenzymes to the Metabolism of this compound
| CYP Isoenzyme | Predicted Metabolic Pathway | Predicted Level of Contribution |
| CYP2D6 | Aromatic Hydroxylation, O-Demethylation | Major |
| CYP3A4 | N-Dealkylation, Pyrrolidine Ring Oxidation | Moderate |
| CYP1A2 | O-Demethylation | Minor |
| CYP2C9 | Aromatic Hydroxylation | Minor |
Note: The data in this table is predictive and based on the metabolism of compounds with similar structural features.
Metabolite Identification and Structural Characterization
The identification and structural elucidation of metabolites are essential for a complete understanding of a compound's metabolic fate. This is typically achieved using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). kcl.ac.uk Based on the predicted metabolic pathways, the following table outlines the potential metabolites of this compound.
Interactive Data Table: Potential Metabolites of this compound
| Metabolite ID | Proposed Structure/Metabolic Reaction | Phase |
| M1 | 4-(Pyrrolidin-2-yl)-2-methylphenol | I (O-Demethylation) |
| M2 | 2-(4-Hydroxy-3-methylphenyl)pyrrolidine | I (Aromatic Hydroxylation) |
| M3 | 2-(4-Methoxy-3-methylphenyl)pyrrolidin-2-ol | I (Pyrrolidine Ring Hydroxylation) |
| M4 | 5-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one | I (Pyrrolidine Ring Oxidation) |
| M5 | M1-Glucuronide | II (Glucuronidation) |
| M6 | M2-Glucuronide | II (Glucuronidation) |
| M7 | M2-Sulfate | II (Sulfation) |
Note: This table presents hypothetical metabolites based on established metabolic pathways for analogous compounds.
In Vivo Pharmacokinetic Profiling (Absorption, Distribution, Excretion)
Following administration, a compound undergoes absorption, distribution, metabolism, and excretion (ADME). The in vivo pharmacokinetic profile of this compound would be determined in preclinical animal models.
Absorption: The compound's physicochemical properties, such as its lipophilicity and pKa, will influence its absorption from the site of administration. The pyrrolidine ring, being lipophilic, may enhance permeability across biological membranes. d-nb.info
Distribution: After absorption, the compound would distribute into various tissues. Its volume of distribution (Vd) would indicate the extent of tissue penetration.
Excretion: The parent compound and its metabolites are primarily excreted through urine and feces. The polar metabolites generated through Phase I and Phase II metabolism are more readily eliminated by the kidneys.
A study on a pyrrolidine-based compound showed it possessed good physicochemical properties for in vivo studies. nih.gov It is anticipated that this compound would be well-absorbed and distributed, with clearance primarily driven by hepatic metabolism.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Methoxy-3-methylphenyl)pyrrolidine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the aryl group to the pyrrolidine core. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and temperature to minimize side reactions. Post-synthetic purification via column chromatography or recrystallization is critical. Reaction intermediates should be monitored using TLC and NMR to identify optimal stopping points .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the pyrrolidine ring protons (δ 1.8–3.5 ppm) and methoxy/methyl substituents (δ ~3.8 ppm for OCH₃, δ ~2.3 ppm for CH₃). Aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm.
- HRMS : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm mass accuracy.
- FTIR : Key stretches include C-N (1250–1350 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and methoxy C-O (≈1250 cm⁻¹) .
Q. How can single-crystal X-ray diffraction using SHELX software be employed to determine the molecular structure of this compound?
- Methodological Answer : Grow high-quality crystals via slow evaporation in a solvent like dichloromethane/hexane. Collect diffraction data at 293 K (or lower) to reduce thermal motion artifacts. Use SHELXT for structure solution (direct methods) and SHELXL for refinement, focusing on anisotropic displacement parameters for non-H atoms. Validate the structure using R-factor convergence (<0.05) and residual electron density analysis .
Advanced Research Questions
Q. What strategies can resolve contradictions in NMR data when analyzing derivatives of this compound with varying substituents?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) or overlapping signals. Use VT-NMR (variable temperature) to identify conformational exchange. For overlapping peaks, employ 2D techniques (COSY, HSQC) or deuterated solvents to simplify splitting. Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Q. How does modifying the methoxy or methyl groups on the phenyl ring affect the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Substituent effects can be studied via SAR :
- Methoxy group : Electron-donating effects increase π-π stacking with aromatic residues in enzymes. Replace with -CF₃ or -NO₂ to probe electronic effects.
- Methyl group : Steric hindrance may block access to hydrophobic binding pockets. Use isosteric replacements (e.g., -Cl, -F) to assess steric/electronic contributions.
- Validate hypotheses using enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking (AutoDock Vina) .
Q. What computational methods are recommended for predicting the catalytic efficiency of this compound derivatives in asymmetric synthesis?
- Methodological Answer :
- Transition State Modeling : Use QM/MM (e.g., ONIOM) to model enantioselective steps.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess conformational stability.
- Density Functional Theory (DFT) : Calculate activation energies (ΔG‡) for competing pathways. Correlate with experimental ee (enantiomeric excess) values from chiral HPLC .
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